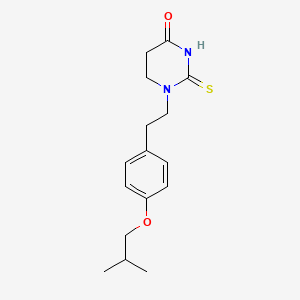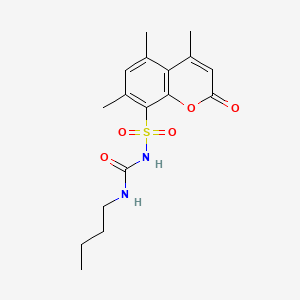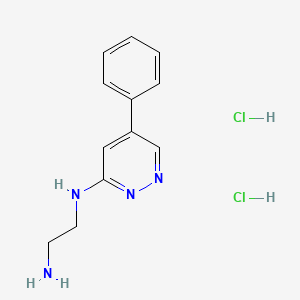
1,2-Ethanediamine, N-(5-phenyl-3-pyridazinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N-(5-phenyl-3-pyridazinyl)-, dihydrochloride is a chemical compound with a complex structure that includes both ethylenediamine and pyridazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(5-phenyl-3-pyridazinyl)-, dihydrochloride typically involves the reaction of 1,2-ethanediamine with a pyridazine derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N-(5-phenyl-3-pyridazinyl)-, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyridazine ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridazine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N-(5-phenyl-3-pyridazinyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N-(5-phenyl-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Ethanediamine, N1,N1-diethyl-N2-(6-methyl-5-phenyl-3-pyridazinyl)-
- 1,2-Ethanediamine, N1,N1-diethyl-N2-(6-methyl-5-phenyl-3-pyridazinyl)-dihydrochloride
Uniqueness
1,2-Ethanediamine, N-(5-phenyl-3-pyridazinyl)-, dihydrochloride is unique due to its specific structure, which combines ethylenediamine and pyridazine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
86663-06-1 |
|---|---|
Fórmula molecular |
C12H16Cl2N4 |
Peso molecular |
287.19 g/mol |
Nombre IUPAC |
N'-(5-phenylpyridazin-3-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H14N4.2ClH/c13-6-7-14-12-8-11(9-15-16-12)10-4-2-1-3-5-10;;/h1-5,8-9H,6-7,13H2,(H,14,16);2*1H |
Clave InChI |
BDRHDXSMPNPAMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NN=C2)NCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


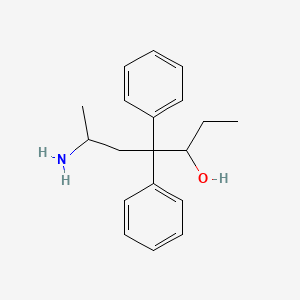
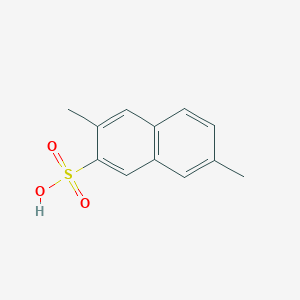
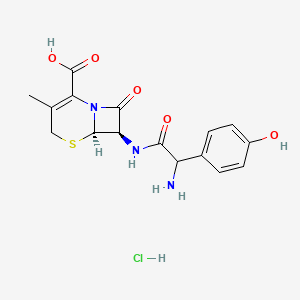

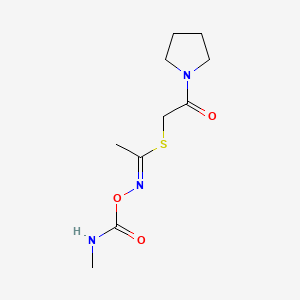



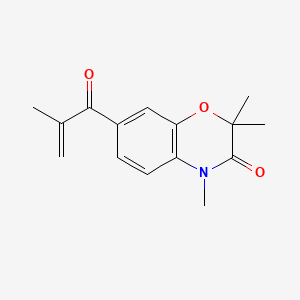


![(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B12741491.png)
